
9-(Bromomethyl)acridine
Overview
Description
9-(Bromomethyl)acridine is a chemical compound with the molecular formula C₁₄H₁₀BrN and a molecular weight of 272.14 g/mol . It is known for its use as a derivatizing agent in high-performance liquid chromatography (HPLC) for fluorescent labeling of carboxylic acids . The compound appears as a faint yellow to yellow powder and is suitable for fluorescence applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9-(Bromomethyl)acridine typically involves the bromination of 9-methylacridine. One common method includes mixing 9-methylacridine with tetrachloroethylene at room temperature, followed by the addition of N-bromosuccinimide and benzoyl peroxide. The mixture is stirred and heated to 40°C for one hour to complete the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar bromination procedures under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 9-(Bromomethyl)acridine primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions typically occur in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide would yield 9-(azidomethyl)acridine.
Scientific Research Applications
9-(Bromomethyl)acridine has several applications in scientific research:
Industry: It is used in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Mechanism of Action
The primary mechanism of action of 9-(Bromomethyl)acridine involves its ability to intercalate with DNA. This intercalation disrupts the DNA structure, inhibiting DNA replication and transcription. The bromomethyl group can also alkylate DNA bases, leading to DNA crosslinking and further disrupting cellular processes .
Comparison with Similar Compounds
- 4,5-Bis(bromomethyl)acridine
- 1,8-Bis(bromomethyl)acridine
- 2,7-Bis(bromomethyl)acridine
- 2-(Bromomethyl)-7-methylacridine
- 2,7-Dimethylacridine
Comparison: 9-(Bromomethyl)acridine is unique due to its specific substitution pattern, which influences its reactivity and interaction with DNA. Compared to other bis(bromomethyl)acridines, it exhibits distinct intercalation and crosslinking activities, making it a valuable compound for studying DNA interactions and developing anticancer agents .
Biological Activity
9-(Bromomethyl)acridine, a halogenated acridine derivative, has garnered significant attention in medicinal chemistry due to its notable biological activities, particularly its interactions with nucleic acids. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications as an anticancer agent.
This compound (C₁₄H₁₀BrN) is characterized by a bromomethyl group attached to an acridine structure. The compound exhibits a molecular weight of 273.14 g/mol and appears as a crystalline powder. Its synthesis typically involves multi-step reactions, including the reaction of acridine derivatives with bromomethyl groups under specific conditions to yield the desired product in sufficient quantities for research purposes .
DNA Intercalation
One of the most significant biological activities of this compound is its ability to intercalate between DNA base pairs. This property disrupts normal cellular processes such as replication and transcription, making it a candidate for further investigation as an anticancer agent . The intercalation can lead to mutagenic effects or cytotoxicity, particularly in rapidly dividing cells .
Anticancer Potential
Research indicates that this compound may induce cytotoxic effects in various cancer cell lines. Studies have shown that acridine derivatives exhibit multitarget properties, including inhibition of topoisomerase enzymes that regulate DNA topology . The compound's IC50 values against several human cancer cell lines are critical for evaluating its therapeutic potential.
Structure-Activity Relationships
The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the acridine ring can enhance or diminish its efficacy against cancer cells. A comparative analysis of similar compounds reveals that those with electron-withdrawing groups tend to exhibit higher DNA binding affinity and anticancer activity .
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
This compound | Halogenated acridine | Anticancer potential | Selective DNA intercalation |
Acridine Orange | Fluorescent dye | Staining agent | Fluorescent properties |
Ethidium Bromide | Intercalating agent | Nucleic acid staining | Higher toxicity |
Chloroquine | Quinoline derivative | Antimalarial | Different mechanism of action |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Topoisomerase Inhibition : Research has demonstrated that acridine derivatives can inhibit topoisomerase II, a critical enzyme for DNA replication and transcription. This inhibition is essential for the anticancer activity of these compounds .
- Cytotoxicity Assessment : A study reported that various derivatives of this compound exhibited significant cytotoxicity in human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic application .
- Synthesis of Derivatives : Investigations into the synthesis of novel derivatives from this compound have shown promising results in enhancing biological activity while maintaining low toxicity profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 9-(Bromomethyl)acridine, and how are reaction conditions optimized?
this compound is typically synthesized via nucleophilic substitution or radical-mediated reactions. For example, microwave-assisted synthesis (e.g., 9-methylacridine preparation via microwave radiation ) can enhance reaction efficiency. Optimization involves adjusting parameters like solvent polarity (toluene or acetic acid), temperature (reflux conditions), and catalysts (e.g., AIBN for radical reactions ). Characterization via IR, HNMR, and elemental analysis ensures product purity .
Q. How is this compound characterized spectroscopically?
- IR spectroscopy identifies functional groups (e.g., C-Br stretch at ~550 cm).
- HNMR distinguishes aromatic protons (δ 7.5–9.0 ppm) and methylene protons (δ ~4.5 ppm for -CHBr).
- Mass spectrometry confirms molecular weight (272.14 g/mol) and bromine isotopic patterns .
- Elemental analysis validates stoichiometry (CHBrN) .
Q. What safety precautions are critical when handling this compound?
- Hazard classification : Follow CLP Regulation (EC) No 1272/2008 guidelines. Brominated acridines may irritate skin/eyes and require PPE (gloves, goggles) .
- Waste disposal : Use halogen-compatible protocols due to bromine content.
- Ventilation : Work in fume hoods to avoid inhalation .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other acridine derivatives in nucleophilic substitution?
The electron-deficient C9 position in acridines favors nucleophilic attack. Compared to 9-chloroacridine, the bromine substituent in this compound offers higher leaving-group ability, accelerating reactions with amines or hydrazines. For example, this compound reacts with azides to form photoactive probes (e.g., 9-(4-azidomethylphenyl)acridine ). Computational studies (e.g., DFT) can model charge distribution to predict reactivity .
Q. What challenges arise in regioselective functionalization of this compound?
- Competing reactions : Bromine at C9 may undergo elimination or unintended coupling (e.g., in radical reactions ).
- Steric hindrance : Bulky substituents at C9 reduce accessibility. Strategies include using directing groups or low-temperature conditions .
- Byproduct formation : Chromatographic purification (silica gel, ethyl acetate eluent) is often required .
Q. How is this compound applied in biomedical research?
- Antiviral agents : Derivatives like 9-(N-2-methyl hydroxyethyl)acridine show activity against HSV-L2 (MIC = 5 μg/mL) .
- Fluorescent probes : Used in DNA intercalation studies (e.g., acridine orange analogs for Cr(VI) detection ).
- Anticancer research : Acridine derivatives are evaluated via Annexin-V and acridine orange staining to assess apoptosis .
Q. Methodological Considerations
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Reproducibility : Validate protocols using primary literature (e.g., radical reactions in toluene vs. acetonitrile ).
- Data triangulation : Cross-reference yields with characterization data (e.g., NMR purity >98% vs. HPLC ).
- Scale-up effects : Pilot small-scale reactions (e.g., 50 mg to 1 g) to identify bottlenecks like exothermic side reactions .
Q. What computational tools predict the photophysical properties of this compound-based probes?
Properties
IUPAC Name |
9-(bromomethyl)acridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFYKBHQWLWIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165917 | |
Record name | 9-Bromomethylacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556-34-9 | |
Record name | 9-Bromomethylacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Bromomethylacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(Bromomethyl)acridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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